6-Bromo-5,7-dichloroquinoline;hydrochloride
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Overview
Description
6-Bromo-5,7-dichloroquinoline;hydrochloride is a chemical compound with the molecular formula C9H4BrCl2N·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,7-dichloroquinoline;hydrochloride typically involves the bromination and chlorination of quinoline derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure the safety and efficiency of the reactions. The final product is usually purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,7-dichloroquinoline;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of bromine or chlorine atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
6-Bromo-5,7-dichloroquinoline;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-dichloroquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: A simpler derivative with only a bromine substituent.
5,7-Dichloroquinoline: A related compound with two chlorine substituents but no bromine.
6-Chloro-5,7-dibromoquinoline: Another derivative with different halogen substituents.
Uniqueness
6-Bromo-5,7-dichloroquinoline;hydrochloride is unique due to its specific combination of bromine and chlorine substituents, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-5,7-dichloroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N.ClH/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7;/h1-4H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOWGUFIMCVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)Cl)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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